![molecular formula C15H17NS B232231 N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine](/img/structure/B232231.png)
N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine, also known as DPPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPPEA belongs to the class of phenylalkylamines, which are known to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine is not fully understood, but it is believed to act through multiple pathways. N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been shown to modulate the activity of various neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth and survival of neurons.
Biochemical and Physiological Effects
N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been shown to exhibit various biochemical and physiological effects. In animal studies, N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been shown to reduce oxidative stress and inflammation in the brain, which are known to contribute to the development of neurological disorders. Additionally, N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been shown to enhance cognitive function and memory in animal models. N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has also been shown to exhibit anti-inflammatory and anti-cancer properties in cell culture studies.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has several advantages for lab experiments. It is a stable compound that can be synthesized in high yield and purity, making it suitable for various research applications. Additionally, N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been shown to exhibit low toxicity and good bioavailability in animal models. However, one limitation of N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the research of N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine. One area of research is to further elucidate its mechanism of action and identify potential therapeutic targets. Additionally, the development of N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine analogs with improved pharmacokinetic properties may lead to the development of more effective treatments for neurological disorders. Finally, the potential use of N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine as a biomarker for the early detection of neurological disorders warrants further investigation.
Conclusion
N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine is a promising compound that has potential therapeutic applications for neurological disorders. The synthesis of N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been optimized to yield high purity and yield, making it suitable for various research applications. N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been shown to exhibit neuroprotective effects, enhance cognitive function and memory, and exhibit anti-inflammatory and anti-cancer properties. While N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has several advantages for lab experiments, its mechanism of action is not fully understood, which may limit its potential therapeutic applications. Further research is needed to fully elucidate its mechanism of action and identify potential therapeutic targets.
Méthodes De Synthèse
N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine can be synthesized through a multi-step process that involves the reaction of 4-bromothiophenol with 4-aminobenzaldehyde to form 4-(phenylsulfanyl)benzaldehyde. This intermediate is then reacted with dimethylamine to yield N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine. The synthesis of N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been optimized to yield high purity and yield, making it suitable for various research applications.
Applications De Recherche Scientifique
N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been the subject of various scientific studies due to its potential therapeutic applications. One of the most promising applications of N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine is in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been shown to enhance cognitive function and memory in animal models.
Propriétés
Nom du produit |
N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine |
|---|---|
Formule moléculaire |
C15H17NS |
Poids moléculaire |
243.4 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(4-phenylsulfanylphenyl)methanamine |
InChI |
InChI=1S/C15H17NS/c1-16(2)12-13-8-10-15(11-9-13)17-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
Clé InChI |
MVYADPBDGQKAEN-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=C(C=C1)SC2=CC=CC=C2 |
SMILES canonique |
CN(C)CC1=CC=C(C=C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232148.png)

![4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B232156.png)
![[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline](/img/structure/B232159.png)
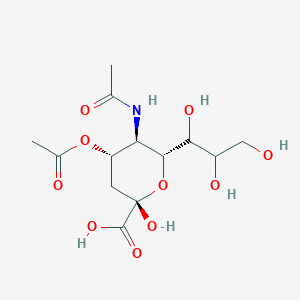
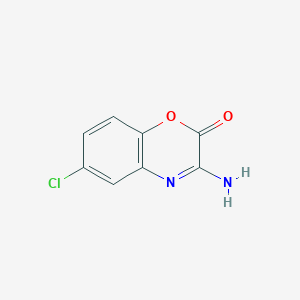
![N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine](/img/structure/B232176.png)
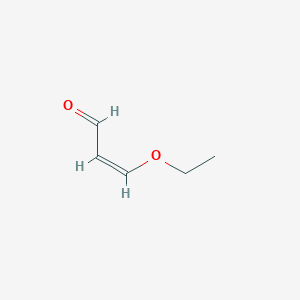
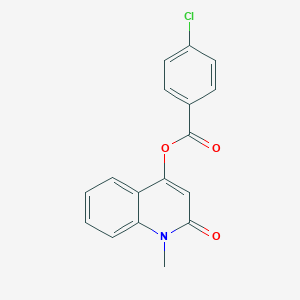
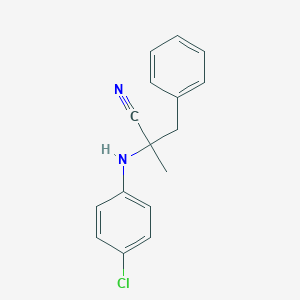

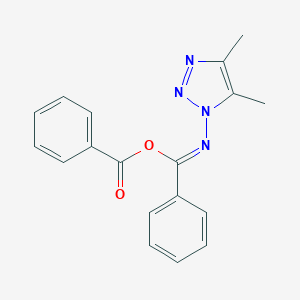
![6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide](/img/structure/B232195.png)
